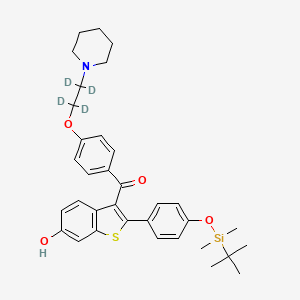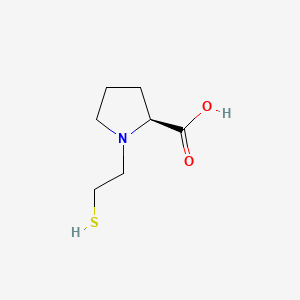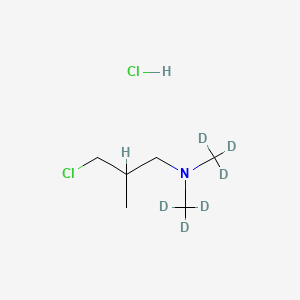
Palonosétron-carboxamide-d1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1, also known as (1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1, is a useful research compound. Its molecular formula is C18H24N2O and its molecular weight is 285.409. The purity is usually 95%.
BenchChem offers high-quality (1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Prévention et prise en charge des nausées et vomissements induits par la chimiothérapie (NVIC)
Le palonosétron est recommandé dans les directives de pratique clinique pour la prévention et la prise en charge des NVIC . Il est particulièrement utilisé chez les patients présentant des NVIC de percée et ceux recevant une chimiothérapie hautement émétisante (HEC) ou subissant un conditionnement de transplantation de cellules souches .
Oncologie pédiatrique
Le palonosétron a été utilisé chez les patients pédiatriques pour la prévention des NVIC . Une étude a révélé que la majorité de l’utilisation du palonosétron en milieu pédiatrique était conforme aux directives de pratique clinique source .
Traitement combiné pour les NVIC
Le palonosétron est souvent utilisé en association avec d’autres médicaments comme la dexaméthasone pour la prévention des NVIC . Une revue systématique des essais randomisés a révélé qu’un régime de palonosétron plus de la dexaméthasone pendant 1 jour n’était pas inférieur au même régime suivi de la dexaméthasone les jours 2-3 après la chimiothérapie .
Utilisation en chimiothérapie hautement émétisante (HEC)
Le palonosétron est utilisé chez les patients recevant une HEC ou subissant un conditionnement de transplantation de cellules souches . Il est également utilisé chez les patients atteints de NVIC réfractaires recevant une HEC .
Régime d’épargne de dexaméthasone
Un régime d’épargne de dexaméthasone consistant en du palonosétron plus de la dexaméthasone pendant 1 jour pour la prévention des NVIC a été étudié . Ce régime n’est pas associé à une perte significative du contrôle antiémétique global chez les patients subissant une chimiothérapie modérément émétisante (MEC) ou une chimiothérapie contenant de l’anthracycline plus du cyclophosphamide (AC)
Mécanisme D'action
Target of Action
Palonosetron-carboxamide-d1, also known as (1S)-N-[(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide or (1S)-N-(3S)-1-Azabicyclo[2.2.2]oct-3-yl-1,2,3,4-tetrahydro-1-naphthalenecarboxamide-d1, primarily targets the serotonin 5-HT3 receptors . These receptors play a crucial role in the regulation of nausea and vomiting .
Mode of Action
Palonosetron-carboxamide-d1 acts as a selective antagonist of the 5-HT3 receptors . The antiemetic activity of the drug is achieved through the inhibition of these receptors, which are present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract .
Biochemical Pathways
The primary biochemical pathway affected by Palonosetron-carboxamide-d1 is the serotonin pathway . By blocking the 5-HT3 receptors, it prevents serotonin from binding to these receptors, thereby inhibiting the pathway and preventing the onset of nausea and vomiting .
Pharmacokinetics
The pharmacokinetics of Palonosetron-carboxamide-d1 are characterized by a high bioavailability of 97% when taken orally . It has a long plasma half-life of approximately 40-50 hours , suggesting a prolonged duration of action. The drug is metabolized primarily in the liver, with 50% of the metabolism being mediated by CYP2D6, and CYP3A4 and CYP1A2 also involved . About 80% of the drug is excreted through the kidneys, with 49% of it being unchanged .
Result of Action
The primary result of the action of Palonosetron-carboxamide-d1 is the prevention of nausea and vomiting associated with emetogenic chemotherapy and postoperative conditions . It is particularly effective in controlling delayed chemotherapy-induced nausea and vomiting (CINV) that appears more than 24 hours after the first dose of a course of chemotherapy .
Action Environment
The action, efficacy, and stability of Palonosetron-carboxamide-d1 can be influenced by various environmental factors. For instance, the drug’s effectiveness can be affected by the patient’s body weight . In high-weight patients, lean body weight (LBW)-based dosing might be more suitable to avoid possible underdosing . The current fixed dosing of palonosetron-carboxamide-d1 is generally acceptable for adult patients with normal weight .
Propriétés
IUPAC Name |
(1S)-N-[(3S)-3-deuterio-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,14,16-17H,3,5,7-12H2,(H,19,21)/t16-,17+/m0/s1/i17D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAZNWLKDYIEHQ-XMVJTNOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NC3CN4CCC3CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(CN2CCC1CC2)NC(=O)[C@H]3CCCC4=CC=CC=C34 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]heptane-2-carbonitrile, 2-hydroxy-6-methyl-, (2-endo,6-exo)- (9CI)](/img/no-structure.png)
![(2R)-5-[dideuterio(morpholin-4-yl)methyl]-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B588843.png)
![3,4-Dihydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B588845.png)

![2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide-d4](/img/structure/B588852.png)


